
1-Propoxyheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propoxyheptane, also known as heptyl propyl ether, is an organic compound with the molecular formula C10H22O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups. This compound is known for its use as a solvent in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propoxyheptane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, sodium propoxide (C3H7ONa) reacts with 1-bromoheptane (C7H15Br) to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
- Preparation of sodium propoxide by reacting propanol with sodium metal.
- Reaction of sodium propoxide with 1-bromoheptane under reflux conditions.
- Purification of the product through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propoxyheptane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can lead to the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether bond is cleaved.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Strong acids or bases can facilitate the cleavage of the ether bond.
Major Products Formed:
Oxidation: Heptanoic acid and propanal.
Reduction: Propanol and heptanol.
Substitution: Formation of alcohols and alkyl halides.
Applications De Recherche Scientifique
1-Propoxyheptane has various applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and chromatography.
Biology: Employed in the extraction of biological compounds due to its solvent properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of paints, coatings, and lubricants.
Mécanisme D'action
The mechanism of action of 1-Propoxyheptane primarily involves its role as a solvent. It interacts with various molecular targets by dissolving compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances. The pathways involved include:
Solvation: Surrounding solute molecules with solvent molecules.
Facilitation of Reactions: Lowering the activation energy of reactions by providing a medium for reactants to interact.
Comparaison Avec Des Composés Similaires
1-Propoxypropane: Another ether with a shorter carbon chain.
1-Propoxybutane: Similar structure but with a four-carbon chain.
1-Propoxyhexane: Similar structure but with a six-carbon chain.
Comparison: 1-Propoxyheptane is unique due to its longer carbon chain, which provides different solubility and boiling point characteristics compared to shorter-chain ethers. This makes it more suitable for specific industrial applications where higher boiling points and solubility are required.
Propriétés
Numéro CAS |
71112-89-5 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
1-propoxyheptane |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-8-10-11-9-4-2/h3-10H2,1-2H3 |
Clé InChI |
DOYXDCAHTUMXDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





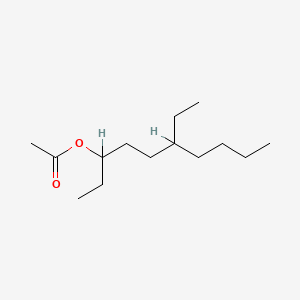
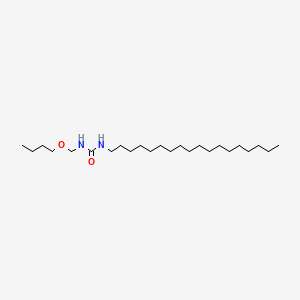
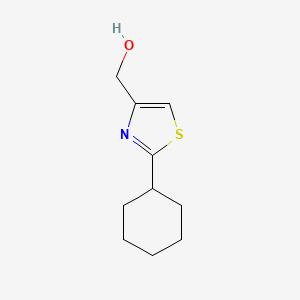

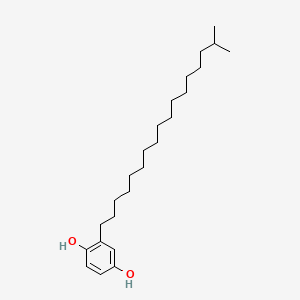

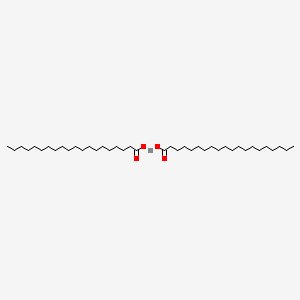

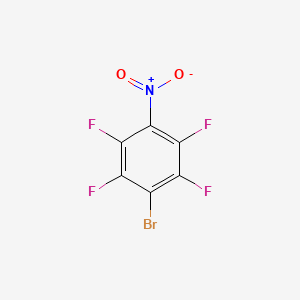
![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
![1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12642398.png)
